molecular formula C22H24ClNO B1667844 BCI hydrochloride

BCI hydrochloride

Cat. No.: B1667844
M. Wt: 353.9 g/mol
InChI Key: JPATUDRDKCLPTI-QMGGKDRNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BCI hydrochloride is synthesized through a series of chemical reactions involving the formation of a specific chemical structure. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. The exact synthetic route and reaction conditions can vary depending on the specific requirements of the synthesis .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The compound is often produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for various applications .

Chemical Reactions Analysis

Types of Reactions

BCI hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .

Mechanism of Action

BCI hydrochloride exerts its effects by inhibiting the activity of DUSP6, a phosphatase involved in the regulation of mitogen-activated protein kinase (MAPK) signaling pathways. By inhibiting DUSP6, this compound enhances the expression of fibroblast growth factor (FGF) target genes and modulates various cellular processes. The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling axis and inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BCI hydrochloride is unique due to its specific inhibition of DUSP6 and its ability to modulate multiple signaling pathways. Its anti-inflammatory and anticancer properties make it a valuable tool in scientific research and potential therapeutic applications .

This compound continues to be a subject of extensive research, with ongoing studies exploring its full potential in various fields.

Properties

IUPAC Name

(2E)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO.ClH/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16;/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2;1H/b20-15+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPATUDRDKCLPTI-QMGGKDRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C/C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.